

Solubility of 2-(Bromomethyl)pyridine Hydrobromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)pyridine hydrobromide

Cat. No.: B1270777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(Bromomethyl)pyridine hydrobromide**, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data remains limited in publicly available literature, this document outlines established methodologies for its determination and presents known qualitative solubility information. Furthermore, it details a common synthetic pathway and a typical nucleophilic substitution reaction, visualized as workflows, to aid in its practical application.

Introduction

2-(Bromomethyl)pyridine hydrobromide is a versatile reagent frequently employed in the synthesis of a wide range of biologically active molecules and functional materials.^{[1][2]} Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridin-2-ylmethyl moiety into various molecular scaffolds.^[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	31106-82-8	[3] [4]
Molecular Formula	C ₆ H ₇ Br ₂ N	[3]
Molecular Weight	252.93 g/mol	[3] [4]
Appearance	White to off-white crystalline powder	
Melting Point	149-152 °C	[4] [5]

Solubility Data

Qualitative Solubility

Published information indicates that **2-(Bromomethyl)pyridine hydrobromide** is soluble in polar solvents, with methanol being specifically mentioned as a suitable solvent.[\[5\]](#) Its hydrobromide salt form suggests that it will exhibit higher solubility in polar protic solvents capable of hydrogen bonding and solvating the ionic species.

Quantitative Solubility

To date, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **2-(Bromomethyl)pyridine hydrobromide** in a range of common organic solvents is not readily available in peer-reviewed literature or chemical databases. The following section details established experimental protocols that can be employed to determine these values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of **2-(Bromomethyl)pyridine hydrobromide** in organic solvents.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- **2-(Bromomethyl)pyridine hydrobromide**
- Selected organic solvent
- Analytical balance
- Thermostatically controlled shaker or magnetic stirrer
- Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
- Evaporating dish or pre-weighed vial
- Oven

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2-(Bromomethyl)pyridine hydrobromide** to a known volume of the desired organic solvent in a sealed container.
 - Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, allow the solution to settle.
 - Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
 - Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
- Once the solvent is completely removed, place the dish in an oven at a temperature below the compound's decomposition point to ensure all residual solvent is removed.
- Cool the dish in a desiccator and weigh it on an analytical balance.

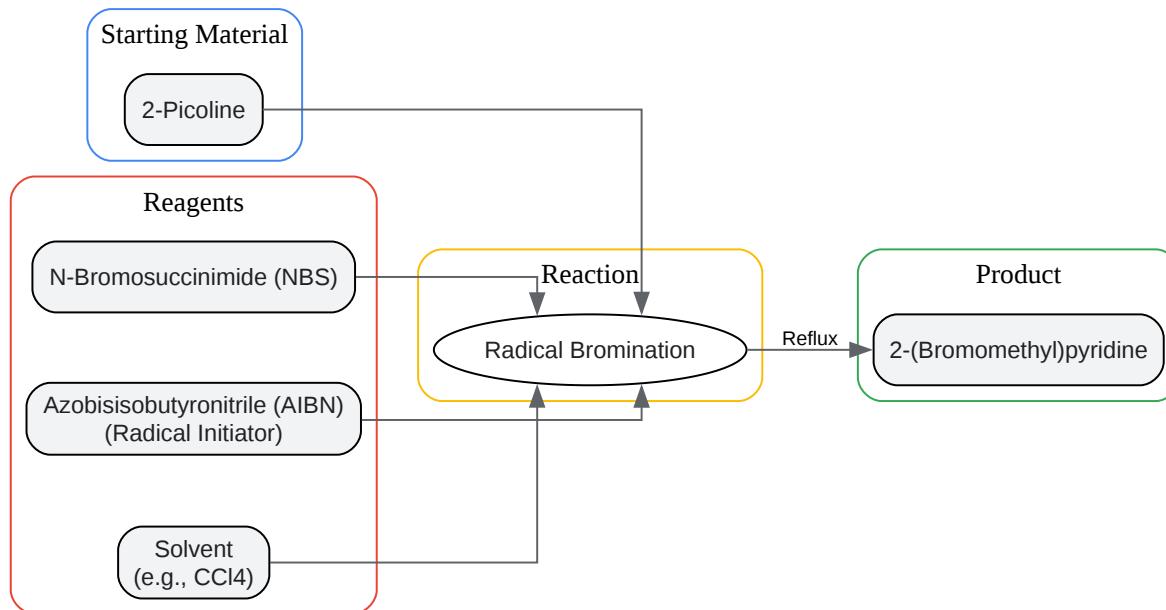
- Calculation:
 - The solubility can be calculated using the following formula: Solubility (g/100 mL) =
$$[(\text{Mass of dish} + \text{solute}) - (\text{Mass of empty dish})] / (\text{Volume of solution collected}) * 100$$

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of small amounts of material.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

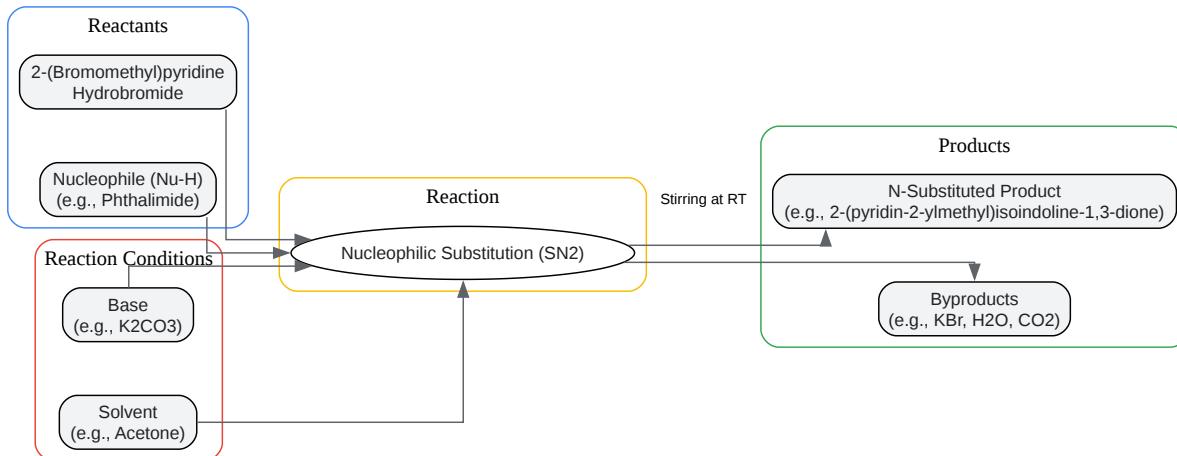
Materials:

- **2-(Bromomethyl)pyridine hydrobromide**
- Selected organic solvent
- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance


Procedure:

- Determination of Molar Absorptivity (ϵ):
 - Prepare a series of standard solutions of known concentrations of **2-(Bromomethyl)pyridine hydrobromide** in the chosen solvent.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
- Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law ($A = \epsilon bc$), will be the molar absorptivity (where b is the path length, typically 1 cm).
- Preparation of a Saturated Solution:
 - Follow the same procedure as described in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution.
- Sample Analysis:
 - Withdraw and filter a sample of the saturated supernatant as described previously.
 - Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation:
 - Use the measured absorbance and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.


Synthetic and Reaction Workflows

The following diagrams illustrate a typical synthesis of 2-(Bromomethyl)pyridine and a subsequent nucleophilic substitution reaction involving the hydrobromide salt.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-(Bromomethyl)pyridine via radical bromination.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution using 2-(Bromomethyl)pyridine HBr.

Conclusion

While quantitative solubility data for **2-(Bromomethyl)pyridine hydrobromide** in various organic solvents is not extensively documented, this guide provides robust and established experimental protocols for its determination. The provided qualitative information and detailed methodologies will assist researchers in the effective handling and application of this important synthetic intermediate. The visualized workflows offer a clear representation of its synthesis and reactivity, further aiding in experimental design and execution. It is recommended that researchers determine the solubility in their specific solvent systems of interest to ensure optimal reaction conditions and outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(bromomethyl)pyridine hydrobromide [myskinrecipes.com]
- 3. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 5. 2-(Bromomethyl)pyridine hydrobromide CAS#: 31106-82-8 [m.chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rootspress.org [rootspress.org]
- 14. ingentaconnect.com [ingentaconnect.com]
- To cite this document: BenchChem. [Solubility of 2-(Bromomethyl)pyridine Hydrobromide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270777#solubility-of-2-bromomethyl-pyridine-hydrobromide-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com